2-Phenazinamine, N,N-dimethyl-
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Overview
Description
2-Phenazinamine, N,N-dimethyl- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. It is known for its vibrant color and has been studied for its various biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenazinamine, N,N-dimethyl- can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives .
Industrial Production Methods: Industrial production often utilizes the Wohl–Aue method, which involves the condensation of 1,2-diaminobenzenes with 2C-units . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenazinamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
2-Phenazinamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-Phenazinamine, N,N-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity . Additionally, it can generate reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Phenazine: The parent compound, known for its antimicrobial properties.
2-Phenazinamine: A simpler derivative with similar biological activities.
N,N-Dimethylphenazine: Another derivative with comparable properties.
Uniqueness: 2-Phenazinamine, N,N-dimethyl- stands out due to its enhanced stability and solubility compared to other phenazine derivatives. Its unique structure allows for more efficient interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6494-69-5 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethylphenazin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,1-2H3 |
InChI Key |
LKWXMSXBNAPAEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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